molecular formula C10H9ClF3NO2 B3373050 2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide CAS No. 949293-96-3

2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide

Cat. No. B3373050
CAS RN: 949293-96-3
M. Wt: 267.63 g/mol
InChI Key: VIRVJTVEHSCLSW-UHFFFAOYSA-N
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Description

“2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide” is a chemical compound with the CAS Number: 949293-96-3 . It has a molecular weight of 267.63 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, 2-Chloro-N-phenylacetamide can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-[2-(trifluoromethoxy)benzyl]acetamide . The InChI code for this compound is 1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-3-1-2-4-8(7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.63 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Biological Effects and Toxicology of Acetamide Derivatives

Acetamide derivatives, including compounds structurally related to "2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide," have been extensively studied for their biological effects and toxicological profiles. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the significant body of research on the biological consequences of exposure. This work underscores the complexity of biological responses to these chemicals, which vary both qualitatively and quantitatively among different derivatives, reflecting their biological activity and usage. The review also expands on the environmental toxicology of these materials, illustrating the evolving understanding of their impact over time (Kennedy, 2001).

Environmental Persistence and Toxicity of Antimicrobial Agents

Bedoux et al. (2012) focused on the occurrence, toxicity, and degradation of triclosan, an antimicrobial agent found in various consumer products. Although not directly related to "this compound," this study is relevant for understanding how similar compounds might persist in the environment and their potential toxic effects. The review discusses how these compounds can transform into more toxic and persistent substances through natural processes, posing risks to aquatic organisms and potentially to human health (Bedoux et al., 2012).

Synthetic Organic Chemistry Applications

The work of Kondo and Murakami (2001) provides insights into the applications of synthetic organic chemistry, specifically through the development of chemoselective N-acylation reagents. They developed various N-acyl compounds, showcasing the potential for creating compounds with precise chemoselectivity. This type of research highlights the potential applications of "this compound" in synthetic chemistry, including its role in developing new materials or pharmaceuticals with specific functional properties (Kondo & Murakami, 2001).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-chloro-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-3-1-2-4-8(7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVJTVEHSCLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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